 
            | REACTION_CXSMILES | Cl[C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[F:12].[Li]C(CC)C.[CH2:18]([O:20][Si:21]([O:34][CH2:35][CH3:36])(Cl)[C:22]1[C:27]([F:28])=[C:26]([F:29])[C:25]([F:30])=[C:24]([F:31])[C:23]=1[F:32])[CH3:19]>CCOCC>[F:8][C:7]1[C:2]([Si:21]([C:22]2[C:23]([F:32])=[C:24]([F:31])[C:25]([F:30])=[C:26]([F:29])[C:27]=2[F:28])([O:34][CH2:35][CH3:36])[O:20][CH2:18][CH3:19])=[C:3]([F:12])[C:4]([F:11])=[C:5]([F:10])[C:6]=1[F:9] | 
| Name | |
| Quantity | 
                                                                                    39.52 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC1=C(C(=C(C(=C1F)F)F)F)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    150 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [Li]C(C)CC                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            diethoxychloropentafluorophenylsilane                                                                                                                                                                     | 
| Quantity | 
                                                                                    62.54 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)O[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(Cl)OCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCOCC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    250 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CCOCC                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                -70 °C                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solution is stirred for 30 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                is kept below −50° C.                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The solution is stirred for over night                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to warm up to room temperature                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Formed clear solution                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                is filtered                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                evaporated to dryness                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC1=C(C(=C(C(=C1[Si](OCC)(OCC)C1=C(C(=C(C(=C1F)F)F)F)F)F)F)F)F                                                                                 | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles |  | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |